molecular formula C5H10N2O2 B12892069 (4R,5S)-4-hydroxy-1,5-dimethylpyrazolidin-3-one

(4R,5S)-4-hydroxy-1,5-dimethylpyrazolidin-3-one

Katalognummer: B12892069
Molekulargewicht: 130.15 g/mol
InChI-Schlüssel: IWRDDGHATZGOON-IUYQGCFVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4R,5S)-4-hydroxy-1,5-dimethylpyrazolidin-3-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which contributes to its specific reactivity and interactions in biological systems.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-4-hydroxy-1,5-dimethylpyrazolidin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of diastereoselective aldol addition reactions, where the stereochemistry is carefully controlled to yield the desired chiral centers . The reaction conditions often involve the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to maintain consistent quality and output .

Analyse Chemischer Reaktionen

Types of Reactions

(4R,5S)-4-hydroxy-1,5-dimethylpyrazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

(4R,5S)-4-hydroxy-1,5-dimethylpyrazolidin-3-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (4R,5S)-4-hydroxy-1,5-dimethylpyrazolidin-3-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4R,5S)-4-hydroxy-1,5-dimethylpyrazolidin-3-one is unique due to its specific hydroxyl and methyl groups, which confer distinct reactivity and interactions compared to other similar compounds. Its chiral centers also make it valuable in asymmetric synthesis and chiral resolution processes .

Eigenschaften

Molekularformel

C5H10N2O2

Molekulargewicht

130.15 g/mol

IUPAC-Name

(4R,5S)-4-hydroxy-1,5-dimethylpyrazolidin-3-one

InChI

InChI=1S/C5H10N2O2/c1-3-4(8)5(9)6-7(3)2/h3-4,8H,1-2H3,(H,6,9)/t3-,4+/m0/s1

InChI-Schlüssel

IWRDDGHATZGOON-IUYQGCFVSA-N

Isomerische SMILES

C[C@H]1[C@H](C(=O)NN1C)O

Kanonische SMILES

CC1C(C(=O)NN1C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.